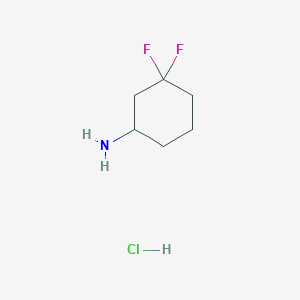

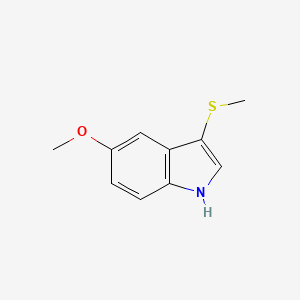

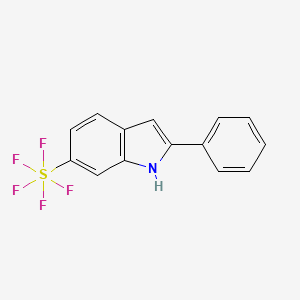

![molecular formula C8H7BrN2O B1456856 (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 881841-53-8](/img/structure/B1456856.png)

(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Descripción general

Descripción

“(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H7BrN2O . It has a molecular weight of 227.06 . It is a purple solid .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol”, has been a subject of research in the past decade . The focus has been on developing metal-free direct synthesis methods due to their ecological benefits . The synthesis process is influenced by the substituents of the reactants .

Molecular Structure Analysis

The InChI code for “(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol” is 1S/C8H7BrN2O/c9-7-2-1-3-8-10-6 (5-12)4-11 (7)8/h1-4,12H,5H2 . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are complex and depend on various factors . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .

Physical And Chemical Properties Analysis

“(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol” has a density of 1.7±0.1 g/cm3, a boiling point of 267.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 53.4±3.0 kJ/mol, and it has a flash point of 115.4±23.2 °C . The compound has a molar refractivity of 38.5±0.3 cm3 and a polar surface area of 33 Å2 .

Aplicaciones Científicas De Investigación

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyridin-2-yl)amides are synthesized from α-bromoketones and 2-aminopyridines, which are crucial in medicinal chemistry due to their biological and therapeutic value . The process involves C–C bond cleavage promoted by I2 and TBHP in toluene under mild and metal-free conditions .

Development of 3-Bromoimidazo[1,2-a]pyridines

3-Bromoimidazo[1,2-a]pyridines are obtained via one-pot tandem cyclization/bromination in ethyl acetate. This versatile compound can be further transformed into other skeletons, expanding its utility in synthetic organic chemistry .

Pharmaceutical Applications

The imidazo[1,2-a]pyridine moiety is a common pharmacophore in many molecules with significant biological activity. Its incorporation into drug design can lead to compounds with potential therapeutic applications .

Biological Evaluation as Antifibrotic Agents

Compounds derived from imidazo[1,2-a]pyridines have been investigated for their anti-fibrotic activity. This research could lead to the development of new treatments for fibrotic diseases .

Intermediate in Organic Synthesis

During the synthesis of certain compounds, (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol can act as an intermediate, particularly in the formation of imidazopyridine derivatives which have been specified as key products in various chemical reactions .

Mechanistic Studies in Chemodivergent Reactions

The compound has been used to study the mechanisms of chemodivergent reactions, providing insights into the synthesis of different classes of compounds from a single set of starting materials .

Direcciones Futuras

The future directions in the research of imidazo[1,2-a]pyridines, including “(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol”, involve the development of eco-friendly metal-free direct formation of derivatives . This is driven by the need to address ecological concerns and improve the efficiency of the synthesis process .

Propiedades

IUPAC Name |

(5-bromoimidazo[1,2-a]pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBUYVZVAOWCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856775 | |

| Record name | (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

881841-53-8 | |

| Record name | (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

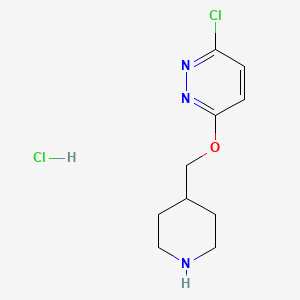

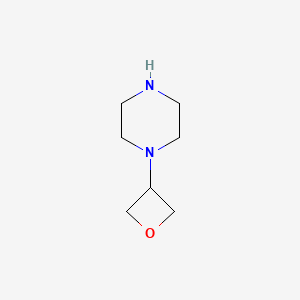

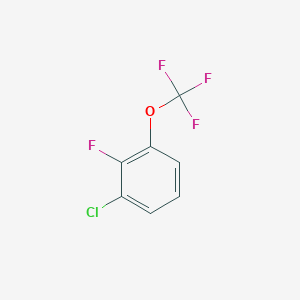

![{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456776.png)

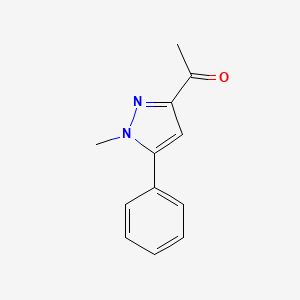

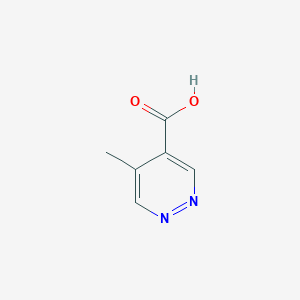

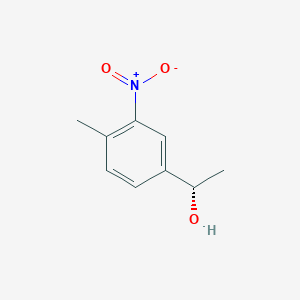

![Methyl 2-[(4-aminophenyl)thio]isonicotinate](/img/structure/B1456778.png)

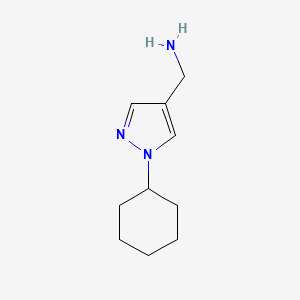

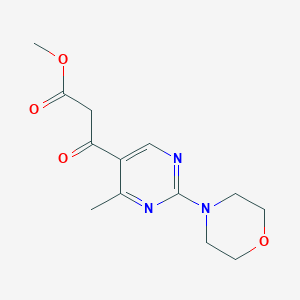

![6-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1456783.png)